N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-9-22-16-11-14(21-18(23)12-15-6-5-10-26-15)7-8-17(16)25-13-20(2,3)19(22)24/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWDPOSOSZCSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazepine core combined with a thiophene moiety. Its unique structural characteristics contribute to its pharmacological profile. The molecular formula is as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide |
| Molecular Formula | C20H22N2O3S |
| Molecular Weight | 370.47 g/mol |
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways related to inflammation and pain.
- DNA/RNA Interaction : There is potential for interaction with genetic material that could affect gene expression and cellular function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity : Studies have shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Anti-inflammatory Properties : Initial investigations suggest that the compound may reduce inflammation markers in vitro and in vivo models. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. While specific data on this compound is limited, its structural similarities suggest potential for further exploration in cancer therapy.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds within the benzoxazepine class:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepin core followed by functionalization with the thiophenylacetamide moiety. Key steps include:
- Cyclocondensation of substituted aminophenols with ketones to form the oxazepine ring .
- Amide coupling using reagents like EDCI/HOBt or DCC to attach the thiophen-2-ylacetamide group .
- Solvent optimization : Dichloromethane or ethanol are preferred for solubility and reactivity .
- Temperature control : Reflux conditions (e.g., 80–100°C) are often critical for cyclization steps .
Methodological tools like Design of Experiments (DoE) can minimize trial-and-error by analyzing variables (temperature, solvent, catalyst) through factorial designs .
Q. How can researchers ensure structural fidelity and purity during synthesis?
- Analytical validation : Use -NMR and -NMR to confirm regiochemistry of the benzoxazepin ring and amide bond formation .
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent orientation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using purified enzymes .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., variable IC50_{50}50 values) be resolved?
- Batch consistency : Verify purity via HPLC and rule out degradation products .
- Assay conditions : Control for variables like serum protein binding (use low-FBS media) or redox interference (include antioxidants) .
- Target engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding to hypothesized targets .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, GPCRs) .
- MD simulations : Analyze ligand-protein stability in explicit solvent (e.g., GROMACS) over 100+ ns trajectories .
- QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- hERG assay : Patch-clamp electrophysiology to assess cardiac toxicity risk .
Q. What strategies optimize selectivity over off-target receptors?
- Proteome-wide profiling : Use affinity pulldowns with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended targets .
- Fragment-based design : Replace the thiophene moiety with bioisosteres (e.g., furan, pyrrole) to modulate selectivity .
Q. How can in vivo pharmacokinetics be improved without compromising activity?
- Prodrug modification : Introduce ester or phosphate groups on the acetamide to enhance solubility .
- Nanocarrier systems : Encapsulate in PEGylated liposomes for sustained release .
- LogD optimization : Adjust substituents (e.g., propyl vs. isobutyl) to balance permeability and clearance .
Methodological Notes
- Contradiction resolution : Cross-validate biological data with orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
- Reaction scalability : Transition from batch to flow chemistry for improved yield and safety in large-scale synthesis .
- Data transparency : Use platforms like PubChem to deposit raw spectral and assay data for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
